Cas no 77177-21-0 ((1-methyl-1H-1,2,3-triazol-4-yl)methanol)

(1-methyl-1H-1,2,3-triazol-4-yl)methanol 化学的及び物理的性質
名前と識別子
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- 1H-1,2,3-Triazole-4-methanol, 1-methyl-
- (1-Methyl-1H-1,2,3-triazol-4-yl)methanol
- (1-methyltriazol-4-yl)methanol
- 1-methyl-1H-1,2,3-triazole-4-methanol
- 1-methyl-4-hydroxymethyl-1,2,3-triazole
- 4-hydroxymethyl-1-methyl-1,2,3-triazole
- (1-methyl-1H-1,2,3-triazol-4-yl)methanol
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- MDL: MFCD13190019
計算された属性
- 精确分子量: 113.05900
じっけんとくせい
- PSA: 50.94000
- LogP: -0.69260
(1-methyl-1H-1,2,3-triazol-4-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-65211-10.0g |
(1-methyl-1H-1,2,3-triazol-4-yl)methanol |
77177-21-0 | 95.0% | 10.0g |
$2234.0 | 2025-03-14 | |
Key Organics Ltd | BS-12929-5G |
(1-methyl-1H-1,2,3-triazol-4-yl)methanol |
77177-21-0 | >95% | 5g |
£937.00 | 2023-09-09 | |
TRC | M327913-10mg |
(1-methyl-1H-1,2,3-triazol-4-yl)methanol |
77177-21-0 | 10mg |
$ 50.00 | 2022-06-04 | ||
Chemenu | CM338170-250mg |
(1-Methyl-1H-1,2,3-triazol-4-yl)methanol |
77177-21-0 | 95%+ | 250mg |
$535 | 2021-08-18 | |
Chemenu | CM338170-1g |
(1-Methyl-1H-1,2,3-triazol-4-yl)methanol |
77177-21-0 | 95%+ | 1g |
$656 | 2023-03-05 | |
Advanced ChemBlocks | L19537-1G |
(1-methyl-1H-1,2,3-triazol-4-yl)methanol |
77177-21-0 | 95% | 1G |
$800 | 2023-09-15 | |
Enamine | EN300-65211-2.5g |
(1-methyl-1H-1,2,3-triazol-4-yl)methanol |
77177-21-0 | 95.0% | 2.5g |
$877.0 | 2025-03-14 | |
Enamine | EN300-65211-5.0g |
(1-methyl-1H-1,2,3-triazol-4-yl)methanol |
77177-21-0 | 95.0% | 5.0g |
$1571.0 | 2025-03-14 | |
eNovation Chemicals LLC | D777589-1g |
1-Methyl-1H-1,2,3-triazole-4-methanol |
77177-21-0 | 95% | 1g |
$910 | 2023-09-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141715-100mg |
(1-Methyl-1H-1,2,3-triazol-4-yl)methanol |
77177-21-0 | 97% | 100mg |
¥2310.00 | 2024-07-28 |
(1-methyl-1H-1,2,3-triazol-4-yl)methanol 関連文献
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
(1-methyl-1H-1,2,3-triazol-4-yl)methanolに関する追加情報
Introduction to (1-methyl-1H-1,2,3-triazol-4-yl)methanol and CAS No. 77177-21-0
Compound with the CAS number 77177-21-0 and the product name (1-methyl-1H-1,2,3-triazol-4-yl)methanol represents a significant advancement in the field of chemical and pharmaceutical research. This compound has garnered considerable attention due to its unique structural properties and potential applications in various therapeutic areas. The (1-methyl-1H-1,2,3-triazol-4-yl)methanol molecule, characterized by its triazole ring system, exhibits promising biological activities that have been the focus of numerous studies in recent years.
The triazole moiety is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with biological targets in a highly specific manner. The presence of a methyl group at the 1-position of the triazole ring enhances its metabolic stability and bioavailability, making it an attractive scaffold for drug development. This compound has been extensively studied for its potential role in inhibiting various enzymes and receptors involved in inflammatory and infectious diseases.
In recent years, there has been a surge in research focused on developing novel antiviral agents due to the ongoing global health challenges. The (1-methyl-1H-1,2,3-triazol-4-yl)methanol molecule has shown remarkable efficacy in preclinical studies as an inhibitor of viral polymerases. Its ability to disrupt the replication cycle of viruses makes it a promising candidate for further development into therapeutic agents. Researchers have been particularly interested in its potential application against RNA viruses, including those responsible for emerging infectious diseases.
The structural flexibility of the triazole ring allows for modifications that can enhance its pharmacological properties. By incorporating additional functional groups or altering the substitution pattern, chemists can fine-tune the compound's activity against specific targets. This adaptability has led to the discovery of several derivatives with improved potency and selectivity. For instance, studies have demonstrated that certain analogs of (1-methyl-1H-1,2,3-triazol-4-yl)methanol exhibit significant anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.
Beyond its antiviral and anti-inflammatory properties, this compound has also shown promise in other therapeutic areas. Its interaction with biological targets such as kinases and proteases has been explored in cancer research. Preliminary findings suggest that derivatives of (1-methyl-1H-1,2,3-triazol-4-yl)methanol can inhibit the growth of certain cancer cell lines by disrupting key signaling pathways involved in tumor progression.
The synthesis of (1-methyl-1H-1,2,3-triazol-4-yl)methanol involves multi-step organic reactions that highlight the expertise required in synthetic chemistry. The process typically begins with the formation of the triazole ring through cycloaddition reactions between azides and alkynes. Subsequent functionalization steps introduce the methyl group and hydroxymethyl moiety at strategic positions within the molecule. These synthetic routes have been optimized to ensure high yields and purity, which are critical for pharmaceutical applications.
The analytical characterization of this compound is equally important. Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm its structure and purity. These analytical methods provide detailed insights into the molecular structure and help ensure that the compound meets stringent quality standards before it is used in further studies.
In conclusion, compound CAS No. 77177-21-0 with the product name (1-methyl-1H-1,2,3-triazol-4-yl)methanol represents a significant advancement in chemical and pharmaceutical research. Its unique structural properties and potential applications make it a valuable asset in the development of novel therapeutic agents. The ongoing research into this compound highlights its promise as an antiviral agent but also opens up new avenues for exploration in other therapeutic areas such as anti-inflammation and cancer treatment.
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